2-Isobutyrylbenzeneacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyrylbenzeneacetic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyrylbenzeneacetic acid methyl ester typically involves the esterification of 2-Isobutyrylbenzeneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
2-Isobutyrylbenzeneacetic acid+MethanolAcid Catalyst2-Isobutyrylbenzeneacetic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyrylbenzeneacetic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the exchange of the ester group with another alcohol.
Major Products
Hydrolysis: Produces 2-Isobutyrylbenzeneacetic acid and methanol.
Reduction: Produces the corresponding alcohol.
Transesterification: Produces a new ester and methanol.
Scientific Research Applications
2-Isobutyrylbenzeneacetic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isobutyrylbenzeneacetic acid methyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming a tetrahedral intermediate that eventually breaks down to yield the carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent.
Ethyl acetate: Another common ester used in nail polish removers and glues.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Uniqueness
2-Isobutyrylbenzeneacetic acid methyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to simpler esters like methyl acetate and ethyl acetate. Its larger and more complex molecular framework allows for a wider range of applications and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylpropanoyl)phenyl]acetate |
InChI |
InChI=1S/C13H16O3/c1-9(2)13(15)11-7-5-4-6-10(11)8-12(14)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
SXQVTTLLEGJGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.